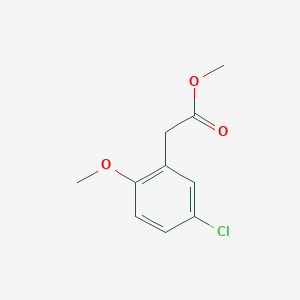
1,3-Dithiane-2-ethanol
Übersicht
Beschreibung
1,3-Dithiane-2-ethanol is a chemical compound that is often used in laboratory settings . It is an α-keto acid equivalent and bulky equivalent of acetate . It participates in syn-selective aldol reactions . It is used to generate carbanon, which finds application in the preparation of alfa- keto esters .
Synthesis Analysis
The synthesis of 1,3-Dithiane-2-ethanol involves several steps. A novel application of 2-silylated 1,3-dithiolanes for the synthesis of aryl/hetaryl-substituted ethenes and dibenzofulvenes has been reported . An alcohol-mediated dithioacetalization process that gains direct access to the corresponding Markovnikov-selective 1,3-dithianes using unactivated alkynes and nonthiolic/odorless 2-chloro-1,3-dithiane in a highly efficient manner has also been developed .Molecular Structure Analysis
The molecular structure of 1,3-Dithiane-2-ethanol is complex. It contains a total of 21 bonds, including 9 non-H bonds, 2 rotatable bonds, 1 six-membered ring, 1 hydroxyl group, 1 primary alcohol, and 2 sulfides . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the 1,3-Dithiane-2-ethanol molecule .Chemical Reactions Analysis
The Corey-Seebach Reaction uses lithiated 1,3-dithianes as nucleophilic acylating agents . The lithiated 1,3-dithiane can be viewed as a masked acyl anion that is able to react with various electrophiles . An alcohol-mediated dithioacetalization process that gains direct access to the corresponding Markovnikov-selective 1,3-dithianes using unactivated alkynes and nonthiolic/odorless 2-chloro-1,3-dithiane in a highly efficient manner has been developed .Physical And Chemical Properties Analysis
1,3-Dithiane-2-ethanol is a clear, colorless, mobile liquid with a characteristic odor and a burning taste . Its flash point is 90 °C/194 °F . It has a refractive index n20/D 1.539 (lit.) n20/D 1.540 bp 85 °C/0.1 mmHg (lit.) density 1.249 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Catalytic Addition to Carbonyl Compounds
1,3-Dithiane is utilized in catalytic reactions with carbonyl compounds. Michida and Mukaiyama (2008) demonstrated the addition of 1,3-Dithiane to aldehydes and ketones using 2-trimethylsilyl-1,3-dithiane. This process yields α-hydroxy dithiane compounds under mild conditions, highlighting the compound's utility in synthetic organic chemistry (Michida & Mukaiyama, 2008).
Synthesis of Thiophenes
Kumara et al. (2016) reported a method for synthesizing 2-methylthio-3-aroyl/heteroaroyl thiophenes, using a base-catalyzed reaction of 1,4-dithiane-2,5-diol with α-oxoketene dithioacetals. This research underscores 1,3-Dithiane's role in the formation of heterocyclic compounds, which have various applications in medicinal and organic chemistry (Kumara et al., 2016).
Development of Polymeric Reagents
Bertini et al. (2005) focused on creating soluble and insoluble polymeric reagents containing 1,3-dithiane for synthesizing aldehydes from alkyl halides. This work is significant in the development of new materials for supported organic synthesis and combinatorial chemistry (Bertini et al., 2005).
Development of Odorless Thioacetalization Reagents
Liu et al. (2003) synthesized an odorless 1,3-propanedithiol equivalent, which was investigated in thioacetalization reactions. This innovation is particularly noteworthy for improving the sensory aspects of chemical synthesis involving dithianes (Liu et al., 2003).
Catalysis in Organic Synthesis
Lai et al. (2014) developed a catalytic process for dithioacetalization using 1,3-dithiane. This methodology is advantageous due to its mild reaction conditions and efficiency, further emphasizing the versatility of 1,3-Dithiane in catalysis (Lai et al., 2014).
Wirkmechanismus
The Corey-Seebach Reaction allows a reversal of the normal reactivity of acyl carbon atoms, which combine only with nucleophiles . The lithiated 1,3-dithiane can be viewed as a masked acyl anion that is able to react with various electrophiles . The action of twofold excess of ethane-1,2-dithiol 2a on 2-ethoxypropenal 1a at 60°C (2 h) in the presence of p-toluenesulfonic acid (5 mol %) leads to bi(dithiolane) 6 with a yield of 80% .
Safety and Hazards
1,3-Dithiane-2-ethanol is flammable and combustible . Containers may explode when heated . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical . It is also advised to use explosion-proof electrical, ventilating, lighting, and other equipment .
Eigenschaften
IUPAC Name |
2-(1,3-dithian-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS2/c7-3-2-6-8-4-1-5-9-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBACVTHKZMQAJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509622 | |
| Record name | 2-(1,3-Dithian-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dithiane-2-ethanol | |
CAS RN |
14947-48-9 | |
| Record name | 2-(1,3-Dithian-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B1600702.png)










